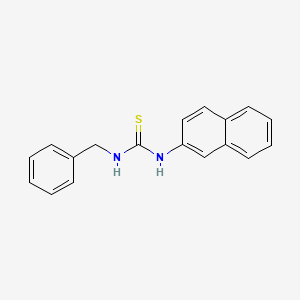

1-Benzyl-3-naphthalen-2-ylthiourea

Description

1-Benzyl-3-naphthalen-2-ylthiourea is a thiourea derivative characterized by a benzyl group at the N1 position and a naphthalen-2-yl substituent at the N3 position. Thiourea derivatives are widely studied for their diverse applications, including enzyme inhibition, antimicrobial activity, and coordination chemistry due to their sulfur-containing functional groups. This article focuses on comparative analyses with three related thiourea derivatives, leveraging crystallographic, structural, and functional data from published studies.

Properties

IUPAC Name |

1-benzyl-3-naphthalen-2-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2S/c21-18(19-13-14-6-2-1-3-7-14)20-17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAGNLHOLHLTCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49824068 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-naphthalen-2-ylthiourea can be synthesized through the reaction of benzyl isothiocyanate with 2-naphthylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

C6H5CH2NCS+C10H7NH2→C18H16N2S

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-naphthalen-2-ylthiourea undergoes various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzyl and naphthalen-2-yl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can be employed under appropriate conditions.

Major Products:

Oxidation: Sulfinyl or sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Structural Characteristics

1-Benzyl-3-naphthalen-2-ylthiourea is synthesized through a reaction involving naphthalene derivatives and thiourea. The general synthetic route includes the following steps:

- Formation of the Thiourea : The reaction of benzyl isothiocyanate with naphthalene derivatives.

- Purification : The product is purified through recrystallization techniques to obtain a high-purity compound.

The molecular structure of BNT can be confirmed using various spectroscopic methods such as NMR and mass spectrometry, which provide insights into its chemical properties.

Biological Activities

BNT has been studied for its potential biological activities, particularly in the fields of:

Anticancer Activity

Research indicates that BNT exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines. For instance, a study demonstrated that BNT has an IC50 value of 5.12 µM against breast cancer cells, indicating potent cytotoxic effects compared to standard chemotherapeutic agents .

Antimicrobial Properties

BNT has also been evaluated for its antimicrobial activity. In one study, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that BNT could serve as a lead compound for developing new antibacterial agents.

Pesticidal Activity

In agrochemical applications, BNT has demonstrated insecticidal properties. A series of derivatives based on naphthalene structures, including BNT, were tested for their efficacy against agricultural pests such as the oriental armyworm and diamondback moth. Results indicated that certain compounds exhibited over 80% mortality at concentrations as low as 200 mg/L .

Case Study 1: Anticancer Evaluation

A comprehensive study involved synthesizing various thiourea derivatives, including BNT, and evaluating their anticancer effects on human cancer cell lines. The results showed that BNT significantly inhibited cell proliferation and induced apoptosis in breast cancer cells through the activation of caspase pathways.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| BNT | MCF-7 | 5.12 |

| Control | - | - |

Case Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial properties, BNT was tested against several pathogenic strains. The findings highlighted its broad-spectrum activity, making it a candidate for further development in antimicrobial therapies.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Mechanism of Action

The mechanism of action of 1-Benzyl-3-naphthalen-2-ylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The benzyl and naphthalen-2-yl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparisons

Thiourea derivatives share a common backbone (R¹C(O)NHC(S)NHR² or R¹NHC(S)NHR²), but substituents significantly influence molecular geometry and intermolecular interactions. Key comparisons include:

†Calculated based on molecular formula C₁₈H₁₆N₂S.

‡Inferred from analogous thiourea derivatives .

Key Findings :

- Syn–anti configuration : The title compound likely adopts a syn–anti conformation around the C=S bond, similar to 1-Benzoyl-3-(4-hydroxyphenyl)thiourea, as observed in most benzoyl/aryl thioureas . This configuration optimizes planarity and stabilizes intermolecular interactions.

- Hydrogen bonding : Unlike 1-Benzoyl-3-(4-hydroxyphenyl)thiourea, which forms H-bonds via its hydroxyl group , the title compound lacks polar substituents, suggesting weaker intermolecular H-bonding capacity.

Physicochemical Properties

- Solubility : The phenethyl chain in 1-(β-Phenethyl)-3-phenyl-2-thiourea improves solubility in organic solvents compared to rigid aromatic substituents . The title compound’s naphthalene group likely reduces solubility.

- Thermal stability : Crystallographic studies using SHELX software (commonly employed for small-molecule refinement ) suggest that bulky substituents like naphthalene increase melting points by enhancing crystal packing efficiency.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1-Benzyl-3-naphthalen-2-ylthiourea, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves a condensation reaction between benzyl isothiocyanate and 2-naphthylamine. Key steps include:

- Reagent Selection: Use anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) to minimize hydrolysis of the isothiocyanate intermediate .

- Temperature Control: Reactions are often conducted at 0–5°C to prevent side reactions, followed by gradual warming to room temperature for completion .

- Purification: Recrystallization from ethanol or methanol yields pure product. Yield optimization (typically 60–80%) requires strict stoichiometric control and inert atmospheres to avoid oxidation .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- Spectroscopy:

- Crystallography: Single-crystal X-ray diffraction (e.g., using Mo Kα radiation) resolves molecular conformation and hydrogen-bonding networks. Monoclinic systems (space group P2₁/n) are common, with lattice parameters such as a = 9.7368 Å, b = 5.2256 Å, and β = 92.126° .

Advanced: How do structural modifications (e.g., substituents on benzyl/naphthyl groups) influence supramolecular assembly?

Answer:

Substituents dictate intermolecular interactions:

- Hydrogen Bonding: Electron-withdrawing groups on the benzyl ring enhance N-H···S hydrogen bonds, stabilizing layered structures. For example, methoxy groups increase planarity and π-π stacking .

- Crystal Packing: Bulky substituents (e.g., tert-butyl) disrupt close packing, reducing melting points. In contrast, hydroxyl groups promote 3D networks via O-H···S interactions .

- Methodological Insight: Comparative crystallography of derivatives (e.g., 1-Benzoyl-3-(3,4-dimethoxyphenyl)thiourea) reveals quasi-aromatic pseudo-ring stacking, critical for designing materials with tailored porosity .

Advanced: How can researchers resolve contradictions in crystallographic data regarding hydrogen-bonding patterns?

Answer:

Discrepancies often arise from solvent effects or polymorphism. Strategies include:

- Multi-Sample Analysis: Compare crystals grown from different solvents (e.g., DMSO vs. ethanol) to identify solvent-included polymorphs .

- Computational Validation: Density Functional Theory (DFT) calculations predict hydrogen-bond strengths and validate experimental bond lengths/angles. For example, S···H-N distances < 2.5 Å indicate strong interactions .

- High-Resolution Data: Use synchrotron radiation to improve data resolution (R-factor < 0.05) and detect weak interactions like C-H···π contacts .

Advanced: What experimental approaches are used to study metal coordination behavior in this thiourea derivative?

Answer:

The thiocarbonyl and amine groups enable coordination with transition metals (e.g., Cu²⁺, Ni²⁺). Key methodologies:

- Titration Studies: Monitor UV-Vis spectral shifts (e.g., ligand-to-metal charge transfer bands at 400–500 nm) to determine binding stoichiometry .

- X-ray Crystallography: Resolve metal-ligand complexes (e.g., square-planar Cu complexes with N,S-chelation) and assess distortion via bond angle analysis .

- Magnetic Susceptibility: For paramagnetic complexes (e.g., Fe³⁺), SQUID magnetometry quantifies spin states and exchange interactions .

Basic: How can purity and stability of this compound be ensured during storage?

Answer:

- Purity Assessment: HPLC with UV detection (λ = 254 nm) identifies impurities. Acceptable purity for research: ≥95% .

- Storage Conditions: Store under argon at −20°C in amber vials to prevent photodegradation. Avoid aqueous environments to limit hydrolysis of the thiourea moiety .

Advanced: What role does computational chemistry play in predicting the reactivity of this compound?

Answer:

- Reactivity Prediction: Molecular docking (e.g., AutoDock) models interactions with biological targets (e.g., enzymes), guiding drug design .

- Reaction Mechanism Studies: Transition state analysis (using Gaussian or ORCA) identifies energy barriers for nucleophilic attacks on the thiocarbonyl group .

- Solvent Effects: COSMO-RS simulations optimize solvent selection for reactions by calculating solvation free energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.